molecular formula C21H23N3O2 B2815833 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 941560-42-5

4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B2815833
CAS No.: 941560-42-5
M. Wt: 349.434
InChI Key: MJCQCNLLKHTPIR-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: Starting with a suitable precursor such as o-phenylenediamine, the benzodiazole core can be synthesized through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or lactams.

    Attachment of the 4-Methoxyphenylmethyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole or pyrrolidin-2-one rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Benzodiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of advanced materials such as polymers and nanomaterials.

Biology

    Enzyme Inhibition: Some benzodiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Fluorescent Probes: These compounds can be used as fluorescent probes for imaging and diagnostic applications.

Medicine

    Pharmaceuticals: Benzodiazole derivatives have been investigated for their potential as therapeutic agents in treating various diseases such as cancer, neurological disorders, and infections.

Industry

    Dyes and Pigments: These compounds can be used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one depends on its specific biological target. Generally, benzodiazole derivatives may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary widely depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 1,3-benzodiazole and its various substituted derivatives.

    Pyrrolidin-2-one Derivatives: Compounds like 2-pyrrolidinone and its substituted analogs.

Uniqueness

The uniqueness of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrrolidinone core linked to a benzodiazole moiety and a methoxyphenyl group. The molecular formula is C19H22N2O2C_{19}H_{22}N_{2}O_{2} with a molecular weight of 310.39 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological properties:

  • Antimicrobial Activity :
    • Several derivatives of pyrrolidinones have shown promising antibacterial and antifungal properties. The presence of the benzodiazole ring enhances the interaction with microbial targets, potentially disrupting their cellular functions .
  • Anticancer Properties :
    • Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, studies on related benzimidazolone derivatives demonstrated their ability to inhibit DNA repair enzymes, leading to increased sensitivity in cancer cells .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of specific enzymes involved in DNA repair mechanisms, particularly 8-oxoGuanine DNA Glycosylase 1 (OGG1). This inhibition suggests a role in enhancing the efficacy of chemotherapeutic agents by preventing cancer cells from repairing damaged DNA .

The biological effects of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA or inhibit critical enzymes involved in the base excision repair pathway, thereby inducing cytotoxicity in rapidly dividing cells .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress within cells, leading to apoptosis in cancerous tissues .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of specific cancer cell lines
Enzyme InhibitionPotent inhibitor of OGG1 with IC50 values in low micromolar range

Case Study 1: Anticancer Activity

A study evaluated the effect of related compounds on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction, likely mediated by its interaction with DNA repair pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function .

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-24-19-7-5-4-6-18(19)22-21(24)16-12-20(25)23(14-16)13-15-8-10-17(26-2)11-9-15/h4-11,16H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCQCNLLKHTPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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